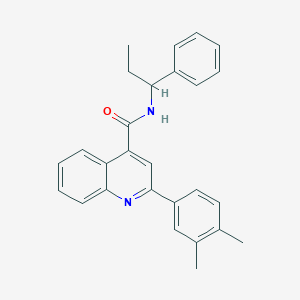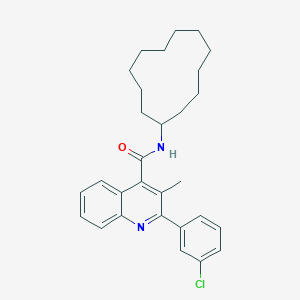![molecular formula C24H24ClN3O2 B452983 2-Amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B452983.png)
2-Amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a chlorinated phenyl group, and a hexahydrocyclooctapyridine core, making it an interesting subject for chemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile typically involves multiple steps, including the formation of the furan ring, chlorination of the phenyl group, and cyclization to form the hexahydrocyclooctapyridine core. Common reagents used in these reactions include ammonium acetate, acetic acid, and various chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-Amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its molecular structure may be beneficial.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
作用机制
The mechanism of action of 2-Amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds include other substituted pyridines and furans, such as 2-chloro-3-amino-4-methylpyridine and various polysubstituted furans .
Uniqueness
What sets 2-Amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile apart is its unique combination of functional groups and ring structures.
属性
分子式 |
C24H24ClN3O2 |
|---|---|
分子量 |
421.9g/mol |
IUPAC 名称 |
2-amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H24ClN3O2/c1-15-12-16(8-10-20(15)25)29-14-17-9-11-22(30-17)23-18-6-4-2-3-5-7-21(18)28-24(27)19(23)13-26/h8-12H,2-7,14H2,1H3,(H2,27,28) |
InChI 键 |
YNAAXFGAXIJPTI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3=C(C(=NC4=C3CCCCCC4)N)C#N)Cl |
规范 SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3=C(C(=NC4=C3CCCCCC4)N)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452900.png)
![isopropyl 2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B452901.png)
![N-[1-(4-ethylphenyl)ethyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B452902.png)
![Methyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-4-(4-ethylphenyl)-3-thiophenecarboxylate](/img/structure/B452903.png)
![2-Amino-4-{5-[(4-bromophenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B452904.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B452906.png)

![N-(2-methylcyclohexyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B452913.png)
![Isopropyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B452914.png)
![2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B452915.png)
![Ethyl 2-({[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-isobutylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452918.png)
![Methyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B452919.png)
![2-(3-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methylquinoline-4-carboxamide](/img/structure/B452921.png)

